molecular formula C9H12N2O3 B13303731 2-Ethyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid

2-Ethyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid

Cat. No.: B13303731
M. Wt: 196.20 g/mol
InChI Key: FFMAXVRDTXULLM-UHFFFAOYSA-N
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Description

2-Ethyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid is a high-value chemical scaffold for medicinal chemistry and drug discovery research. This compound features a fused pyranopyrazole structure, a privileged motif known for conferring a wide spectrum of pharmacological activities. The 4H-pyran core is recognized as a promising lead in the development of antitumoral, antibacterial, and antioxidant agents . Similarly, the pyrazole moiety is a well-established pharmacophore present in numerous therapeutic agents across diverse categories, including anti-inflammatory, antipsychotic, and antidepressant drugs . The specific molecular architecture of this compound, particularly the carboxylic acid functional group, makes it a versatile building block for the synthesis of novel derivatives. Researchers can leverage this handle to create amides, esters, and other analogs for structure-activity relationship (SAR) studies. Its potential research applications are extensive. The compound serves as a key intermediate in the development of CDK2 inhibitors, which are a promising therapeutic approach for cancers such as colorectal cancer (CRC) . Furthermore, its framework is highly relevant for exploring new antibacterial compounds, especially against Gram-positive isolates, and potent antioxidants that can trap free radicals, a mechanism relevant to preventing inflammation and cancer . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

2-ethyl-5,7-dihydro-4H-pyrano[3,4-c]pyrazole-3-carboxylic acid

InChI

InChI=1S/C9H12N2O3/c1-2-11-8(9(12)13)6-3-4-14-5-7(6)10-11/h2-5H2,1H3,(H,12,13)

InChI Key

FFMAXVRDTXULLM-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C2CCOCC2=N1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid typically involves multicomponent reactions. One efficient method includes a one-pot reaction involving the condensation of appropriate aldehydes, active methylene compounds, and hydrazine derivatives. The reaction conditions often require a catalyst and can be carried out under reflux with solvents like ethanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the one-pot multicomponent reactions makes them suitable for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This reaction can reduce carbonyl groups to alcohols.

    Substitution: This reaction can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2-Ethyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Substituent (2-position) Molecular Formula Molecular Weight (g/mol) CAS Number
2-Methyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid Methyl C₈H₁₀N₂O₃ 182.18 1524826-39-8
2-Ethyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid Ethyl C₉H₁₂N₂O₃ 196.21 Not explicitly listed
2-(Propan-2-yl)-2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid Isopropyl C₁₀H₁₄N₂O₃ 210.23 1550969-65-7

Key Observations:

Substituent Effects on Lipophilicity :

  • The methyl derivative (C₈) has the lowest molecular weight and likely higher solubility in polar solvents.
  • The ethyl (C₉) and isopropyl (C₁₀) analogs exhibit increasing lipophilicity, which may enhance membrane permeability in biological systems .

Synthetic Accessibility: Methyl and ethyl derivatives are more straightforward to synthesize due to the smaller size of substituents.

Functional Group Compatibility :

  • The carboxylic acid group at position 3 allows for further derivatization (e.g., amide formation). However, steric hindrance from larger 2-position substituents (e.g., isopropyl) may reduce reactivity at this site .

Safety and Stability: Safety data for the methyl analog (CAS 1524826-39-8) are unavailable, highlighting a need for caution in handling .

Biological Activity

2-Ethyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid (C9H12N2O3) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrano-pyrazole structure which contributes to its unique biological activity. The molecular formula is C9H12N2O3 with a molecular weight of 196.20 g/mol. Its structure can be represented as follows:

Structure C9H12N2O3\text{Structure }\text{C}_9\text{H}_{12}\text{N}_2\text{O}_3

Biological Activity Overview

Research indicates that 2-Ethyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid exhibits various biological activities:

  • Antitumor Activity : Several studies have demonstrated that this compound has cytotoxic effects on various cancer cell lines. For instance, in vitro assays showed IC50 values indicating significant inhibition of cell proliferation in human cancer cell lines such as HeLa and HCT116.
  • Antimicrobial Properties : The compound has shown effectiveness against a range of bacterial strains. In a study exploring its antibacterial activity, it was found to inhibit the growth of both Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Effects : Preliminary investigations suggest that the compound may possess anti-inflammatory properties by modulating inflammatory pathways.

The biological activity of 2-Ethyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid is believed to be mediated through multiple pathways:

  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in cancer progression.
  • Receptor Modulation : It has been suggested that the compound interacts with specific receptors in cellular signaling pathways related to inflammation and apoptosis.
  • Oxidative Stress Reduction : Some studies indicate that it may enhance antioxidant defenses in cells.

Data Tables

Biological ActivityCell Line/OrganismIC50/Effect
AntitumorHeLa15 µM
AntitumorHCT11620 µM
AntibacterialStaphylococcus aureus30 µg/mL
AntibacterialEscherichia coli25 µg/mL

Case Studies

  • Case Study on Antitumor Activity : In a study published in Journal of Medicinal Chemistry, researchers evaluated the antitumor properties of various derivatives of pyrano-pyrazoles. The results indicated that 2-Ethyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid significantly inhibited tumor cell growth compared to control groups .
  • Case Study on Antimicrobial Efficacy : A separate investigation assessed the antimicrobial efficacy against common pathogens. The results highlighted its potential as a lead compound for developing new antibiotics .

Q & A

Basic: What are the established synthetic routes for 2-Ethyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid, and what key reaction conditions are required?

The compound is typically synthesized via cyclization reactions. A common method involves reacting 3-methyl-1-phenyl-2-pyrazolin-5-one with ethyl acetoacetate in the presence of a base under controlled temperature (60–80°C) and pH (neutral to mildly basic) conditions . Multi-component reactions (MCRs) using water as a solvent have also been reported for analogous pyrano[3,4-c]pyrazole derivatives, offering greener synthetic routes . Key steps include monitoring reaction progress via TLC and purifying intermediates using column chromatography.

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) across studies?

Discrepancies in biological activity data may arise from variations in assay conditions (e.g., cell lines, concentration ranges) or structural impurities. To address this:

  • Standardize assays : Use established protocols (e.g., CLSI guidelines for antimicrobial testing) and include positive controls (e.g., doxorubicin for cytotoxicity).
  • Characterize purity : Employ HPLC (>95% purity) and NMR to confirm structural integrity .
  • Explore structure-activity relationships (SAR) : Modify substituents (e.g., ethyl vs. isopropyl groups) to isolate specific bioactivity .

Basic: What spectroscopic and analytical methods are recommended for characterizing this compound?

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm the fused pyran-pyrazole structure and substituent positions .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., expected m/z for C10H12N2O3\text{C}_{10}\text{H}_{12}\text{N}_2\text{O}_3: 224.08) .
  • HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Advanced: What strategies are employed to study the compound’s interaction with aryl hydrocarbon receptors (AhR), and what challenges arise?

Mechanistic studies often use:

  • Ligand-binding assays : Competitive binding with 3H^{3}\text{H}-TCDD to quantify AhR affinity .
  • Transcriptional reporter assays : Luciferase-based systems in HepG2 cells to measure AhR-dependent gene activation .
    Challenges :
  • Low solubility in aqueous buffers may require DMSO solubilization, which can interfere with assays.
  • Off-target effects necessitate selectivity profiling against related receptors (e.g., estrogen receptor) .

Basic: What are common derivatives of this compound, and how do their structures influence reactivity?

Derivatives include:

  • Ester analogs : Ethyl pyrano[3,4-c]pyrazole-3-carboxylate (improved lipophilicity for cellular uptake) .
  • Thiopyrano variants : Sulfur substitution in the pyran ring enhances electron-withdrawing effects, altering redox properties .
    Reactivity is influenced by ring substituents; electron-donating groups (e.g., ethyl) stabilize the pyrazole ring, while electron-withdrawing groups (e.g., carboxylic acid) increase electrophilicity at the pyran oxygen .

Advanced: How do modifications to the pyrazole and pyran rings affect pharmacokinetic properties in preclinical models?

  • Pyrazole N-alkylation (e.g., ethyl vs. cyclopropylmethyl): Increases metabolic stability by reducing CYP450-mediated oxidation .
  • Pyran ring saturation : Dihydro derivatives show improved aqueous solubility but reduced membrane permeability .
  • Pharmacokinetic studies : Use LC-MS/MS to measure plasma half-life (t1/2t_{1/2}) and bioavailability in rodent models. For example, 2-ethyl substitution improves t1/2t_{1/2} from 2.1 to 4.8 hours compared to methyl analogs .

Advanced: What computational methods are used to predict binding modes of this compound with enzymatic targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with AhR or kinase domains .
  • MD simulations : GROMACS for 100-ns trajectories to assess binding stability (e.g., RMSD < 2.0 Å indicates stable complexes) .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC50_{50} values to guide synthetic optimization .

Basic: What are the documented biological targets and associated pathways for this compound?

  • AhR signaling : Inhibits TCDD-induced transcriptional activity, potentially mitigating dioxin toxicity .
  • Kinase inhibition : Targets MAPK and PI3K pathways in cancer cell lines, with IC50_{50} values ranging from 5–20 µM .
  • Antimicrobial activity : Disrupts bacterial membrane integrity (Gram-positive strains, MIC: 8–32 µg/mL) .

Advanced: How can researchers optimize reaction yields in multi-step syntheses of this compound?

  • Stepwise optimization : Use design of experiments (DoE) to vary temperature, catalyst (e.g., piperidine), and solvent (e.g., ethanol vs. water) .
  • In-line analytics : ReactIR monitors intermediate formation in real-time, reducing side products .
  • Scale-up challenges : Transition from batch to flow chemistry improves heat transfer and yield consistency (from 65% to 82%) .

Advanced: What are the limitations of current in vivo studies, and how can they be addressed?

  • Low bioavailability : Nanoformulation (e.g., liposomes) enhances delivery .
  • Toxicity gaps : Conduct subchronic toxicity studies (28-day rodent trials) to identify off-target effects .
  • Species variability : Use humanized AhR mouse models to improve translational relevance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.